molecular formula C16H13FN4O3 B11319795 4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B11319795
M. Wt: 328.30 g/mol
InChI Key: MULGKJNBWLFHTL-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound a valuable candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-fluorophenoxypropanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrazole ring and the fluorophenoxy group provides a distinct profile that can be exploited for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C16H13FN4O3/c1-11(23-14-6-2-12(17)3-7-14)16(22)24-15-8-4-13(5-9-15)21-10-18-19-20-21/h2-11H,1H3

InChI Key

MULGKJNBWLFHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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